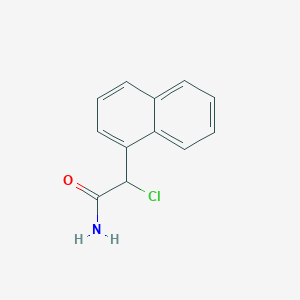

alpha-Chloro-1-naphthaleneacetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H10ClNO |

|---|---|

Molecular Weight |

219.66 g/mol |

IUPAC Name |

2-chloro-2-naphthalen-1-ylacetamide |

InChI |

InChI=1S/C12H10ClNO/c13-11(12(14)15)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H,(H2,14,15) |

InChI Key |

SSTKJYHNKKQOHM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(C(=O)N)Cl |

Origin of Product |

United States |

Chemical Transformations and Derivative Synthesis of Alpha Chloro 1 Naphthaleneacetamide

Reactivity of the Alpha-Chlorine Atom in the Acetamide (B32628) Side Chain

The chlorine atom at the alpha-position to the carbonyl group is activated towards nucleophilic attack, making it a key site for molecular elaboration. Its reactivity is a cornerstone for synthesizing various derivatives.

Nucleophilic Substitution Reactions with Varied Nucleophiles

The chemical reactivity of N-aryl-2-chloroacetamides, such as alpha-chloro-1-naphthaleneacetamide, is largely defined by the facile displacement of the alpha-chlorine atom by a wide range of nucleophiles. researchgate.netresearchgate.net This susceptibility to nucleophilic substitution allows for the introduction of various functional groups, leading to the synthesis of diverse molecular architectures. researchgate.net The general mechanism for these reactions is a bimolecular nucleophilic substitution (SN2) pathway. Kinetic studies on analogous alpha-chloroacetanilides with benzylamines have shown a stepwise mechanism involving a zwitterionic tetrahedral intermediate. nih.gov

A variety of nucleophiles, including those based on nitrogen, oxygen, and sulfur, can be employed to displace the chlorine atom. researchgate.net For instance, reactions with primary or secondary amines lead to the formation of the corresponding alpha-amino acetamide derivatives. The reaction of 1-chloromethyl naphthalene (B1677914), a related compound, with various anilines in the presence of potassium carbonate has been shown to produce N-(naphthalen-1-ylmethyl) aniline (B41778) derivatives, illustrating the feasibility of such substitutions on naphthalene systems. derpharmachemica.com Similarly, oxygen nucleophiles like alkoxides or phenoxides can be used to synthesize alpha-alkoxy or alpha-aryloxy acetamides.

The following table summarizes potential nucleophilic substitution reactions with this compound:

Table 1: Nucleophilic Substitution Reactions| Nucleophile (Nu-H) | Reagent/Conditions | Product |

|---|---|---|

| Primary/Secondary Amine (R₂NH) | Base (e.g., K₂CO₃, Et₃N) | 2-(Dialkylamino)-N-(naphthalen-1-yl)acetamide |

| Aniline (ArNH₂) | Base (e.g., K₂CO₃) | 2-(Phenylamino)-N-(naphthalen-1-yl)acetamide |

| Alcohol (ROH) | Strong Base (e.g., NaH) to form alkoxide (RO⁻) | 2-Alkoxy-N-(naphthalen-1-yl)acetamide |

| Phenol (ArOH) | Base (e.g., K₂CO₃) to form phenoxide (ArO⁻) | 2-Phenoxy-N-(naphthalen-1-yl)acetamide |

| Thiol (RSH) | Base (e.g., K₂CO₃) to form thiolate (RS⁻) | 2-(Alkylthio)-N-(naphthalen-1-yl)acetamide |

| Azide (N₃⁻) | Sodium Azide (NaN₃) | 2-Azido-N-(naphthalen-1-yl)acetamide |

These reactions highlight the utility of this compound as a versatile building block in organic synthesis. nih.gov

Elimination Reactions Leading to Unsaturated Amides

Elimination reactions, typically involving the removal of hydrogen halide (HX), are common pathways for forming unsaturated compounds from alkyl halides. libretexts.orglibretexts.org These reactions can proceed through various mechanisms, including E1, E2, and E1cB, depending on the substrate, base, and reaction conditions. libretexts.orgdalalinstitute.com In the context of this compound, an elimination reaction would theoretically lead to the formation of an unsaturated amide, specifically N-(naphthalen-1-yl)ethenamide, by removing HCl.

This transformation would require the abstraction of a proton from the amide nitrogen by a base, followed by the expulsion of the chloride ion. However, nucleophilic substitution is often a competing and, in many cases, the predominant reaction pathway, especially with non-hindered bases which can also act as nucleophiles. libretexts.org

Another potential pathway is alpha-elimination, where both the hydrogen and the chlorine are removed from the same carbon atom. This reaction type is known to generate carbenes from substrates like chloroform (B151607) under the influence of a strong base. wikipedia.org For this compound, this would involve the formation of a highly reactive N-(naphthalen-1-yl)acetamidocarbene intermediate. The feasibility and outcome of elimination reactions are highly dependent on the choice of base and reaction conditions, with strong, sterically hindered bases favoring elimination over substitution. libretexts.org

Transformations Involving the Amide Functional Group

The amide group itself is a robust functional group, yet it can undergo several important chemical transformations, including hydrolysis, substitution on the nitrogen atom, and reduction.

Hydrolysis Pathways under Acidic and Basic Conditions

Amides can be hydrolyzed to their constituent carboxylic acids and amines under both acidic and basic conditions, although these reactions often require heating. arkat-usa.orglibretexts.org

Acidic Hydrolysis: When heated with a dilute mineral acid, such as hydrochloric acid, this compound undergoes hydrolysis. The reaction involves the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by water. The final products are chloroacetic acid and the ammonium (B1175870) salt of 1-naphthylamine (B1663977) (1-naphthylammonium chloride if HCl is used). libretexts.org

Basic Hydrolysis: Heating an amide with an aqueous solution of a strong base, like sodium hydroxide (B78521), also results in hydrolysis. libretexts.org The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon. libretexts.org This process, often described as base-promoted, yields the carboxylate salt (sodium chloroacetate) and the free amine (1-naphthylamine). libretexts.orgresearchgate.net

The following table outlines the conditions and products of amide hydrolysis:

Table 2: Hydrolysis of this compound| Condition | Reagents | Products |

|---|---|---|

| Acidic | Dilute HCl, Heat | Chloroacetic acid + 1-Naphthylammonium chloride |

| Basic | NaOH(aq), Heat | Sodium chloroacetate (B1199739) + 1-Naphthylamine |

N-Substitution Reactions and Formation of Secondary/Tertiary Amides

This compound is a secondary amide, possessing a hydrogen atom on the amide nitrogen. This hydrogen can be substituted to form a tertiary amide. This transformation typically requires a strong base to deprotonate the amide, generating a nucleophilic amidate anion. This anion can then react with an electrophile, such as an alkyl halide or an acyl chloride, in an N-alkylation or N-acylation reaction, respectively. This two-step process allows for the synthesis of N-alkyl-N-(naphthalen-1-yl)-2-chloroacetamide or N-acyl-N-(naphthalen-1-yl)-2-chloroacetamide derivatives.

Reduction of the Amide Group

Amides can be reduced to the corresponding amines using powerful reducing agents, with lithium aluminum hydride (LiAlH₄) being the most common reagent for this transformation. libretexts.org The reaction effectively converts the carbonyl group (C=O) into a methylene (B1212753) group (CH₂).

The reduction of this compound with LiAlH₄ would be expected to yield N-(2-chloroethyl)-1-naphthylamine. It is noteworthy that under more vigorous conditions, such as refluxing with LiAlH₄, the alpha-chlorine atom may also be reduced, leading to the formation of N-ethyl-1-naphthylamine. nih.gov

The following table summarizes the reduction products:

Table 3: Reduction of this compound| Reagent | Conditions | Product |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Standard | N-(2-Chloroethyl)-1-naphthylamine |

| Lithium Aluminum Hydride (LiAlH₄) | Refluxing | N-Ethyl-1-naphthylamine |

Electrophilic and Nucleophilic Reactions on the Naphthalene Ring System

The naphthalene ring of this compound is susceptible to both electrophilic and nucleophilic attack, with the regioselectivity of these reactions being influenced by the electronic properties of the chloroacetamide substituent.

Electrophilic Aromatic Substitution:

The acetamido group (-NHCOCH₃), which is structurally similar to the chloroacetamide substituent at the 1-position of the naphthalene ring, is known to be an ortho-, para-directing group in electrophilic aromatic substitution reactions. libretexts.org This directing effect is due to the resonance donation of the nitrogen lone pair into the aromatic system, which activates the ortho and para positions towards electrophilic attack. In the context of the 1-substituted naphthalene ring of this compound, the ortho positions are C2 and C8, while the para position is C4. However, steric hindrance from the chloroacetamide group at the 1-position and the peri-hydrogen at the 8-position can influence the site of substitution.

Generally, electrophilic substitution on naphthalene itself preferentially occurs at the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7) due to the greater stability of the resulting carbocation intermediate. libretexts.orgpearson.comuomustansiriyah.edu.iqvpscience.org For 1-substituted naphthalenes, the incoming electrophile is typically directed to the 4-position (para) and to a lesser extent, the 5-position (in the other ring).

Common electrophilic substitution reactions that could be applied to this compound include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For instance, nitration of 1-acetamidonaphthalene (B141977) has been studied, providing insights into the expected reactivity. rsc.org

Illustrative Electrophilic Substitution Reactions:

While specific experimental data for this compound is limited, the following table illustrates the expected major products of electrophilic substitution based on established principles.

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃ / H₂SO₄ | 4-Nitro-1-naphthaleneacetamide |

| Bromination | Br₂ / FeBr₃ | 4-Bromo-1-naphthaleneacetamide |

| Sulfonation | SO₃ / H₂SO₄ | 4-Sulfo-1-naphthaleneacetamide |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 4-Acyl-1-naphthaleneacetamide |

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNA) on the naphthalene ring of this compound is generally less facile than electrophilic substitution unless the ring is activated by strong electron-withdrawing groups. masterorganicchemistry.com The chloroacetamide group is not a strong activating group for SNA. Therefore, harsh reaction conditions would likely be required for a nucleophile to displace a hydrogen atom on the naphthalene ring.

However, if a suitable leaving group, such as a halogen, were present on the naphthalene ring of a derivative, nucleophilic substitution would be more feasible. The rate and regioselectivity of such reactions are influenced by the position of the leaving group and the presence of any activating or deactivating substituents.

Rational Design and Synthesis of Novel this compound Derivatives

The rational design of novel derivatives of this compound is a key strategy in medicinal chemistry and materials science to optimize the properties of the parent compound for specific applications. nih.govnih.govuaeu.ac.aersc.orgrsc.org This process often involves a deep understanding of structure-activity relationships (SAR) and the application of principles such as bioisosterism. nih.govacs.orgresearchgate.netajptr.comufrj.br

Strategies in Rational Design:

Scaffold Hopping and Bioisosteric Replacement: One common approach is to replace the naphthalene core with other bicyclic aromatic or heteroaromatic systems to explore new chemical space and potentially improve properties like solubility, metabolic stability, or target affinity. nih.govacs.org For instance, benzazaborinines have been investigated as bioisosteric replacements for naphthalene in drug discovery. nih.gov

Modification of the Acetamide Side Chain: The chloroacetamide side chain offers multiple points for modification. The chlorine atom can be displaced by various nucleophiles to introduce a wide range of functional groups. The amide nitrogen can also be alkylated or incorporated into a heterocyclic ring.

Substitution on the Naphthalene Ring: As discussed in the previous section, introducing substituents at specific positions on the naphthalene ring through electrophilic substitution can significantly alter the electronic and steric properties of the molecule, leading to changes in its biological activity.

Synthesis of Novel Derivatives:

The synthesis of novel derivatives would typically start from this compound or a closely related precursor. For example, in the rational design of potential therapeutic agents, a naphthalene-based scaffold might be linked to other moieties known to possess biological activity. nih.gov

Illustrative Synthetic Scheme for Derivative Synthesis:

A hypothetical synthetic route to a novel derivative could involve the following steps:

Electrophilic Substitution: Introduction of a functional group (e.g., a nitro group) at the 4-position of the naphthalene ring of a protected 1-aminonaphthalene.

Reduction: Reduction of the nitro group to an amino group.

Acylation: Acylation of the newly formed amino group with chloroacetyl chloride to yield a 4-amino-alpha-chloro-1-naphthaleneacetamide derivative.

Further Functionalization: The amino group at the 4-position could then be further modified, for example, by diazotization followed by substitution, to introduce a wide array of functionalities.

The following table provides hypothetical examples of derivatives that could be synthesized based on rational design principles, along with the intended purpose of the modification.

| Derivative Structure | Design Rationale | Potential Application |

| 4-Amino-alpha-chloro-1-naphthaleneacetamide | Introduction of a key pharmacophoric group | Medicinal Chemistry |

| 4-(1H-Tetrazol-5-yl)-alpha-chloro-1-naphthaleneacetamide | Bioisosteric replacement of a carboxylic acid group | Drug Design |

| alpha-(N-morpholino)-1-naphthaleneacetamide | Modification of the side chain to improve solubility | Pharmaceutical Development |

The exploration of these chemical transformations and the rational design of new derivatives are crucial for unlocking the full potential of this compound in various scientific and technological fields.

Exploratory Investigations into the Potential Biological and Mechanistic Activities of Alpha Chloro 1 Naphthaleneacetamide

Comparative Analysis with Established Naphthalene-Based Plant Growth Regulators (e.g., 1-Naphthaleneacetamide (B165140), 1-Naphthaleneacetic Acid)

Overview of Auxin Mimicry by Naphthaleneacetamides and Naphthaleneacetic Acids

Naphthalene-based compounds, such as 1-naphthaleneacetamide (NAAm) and 1-naphthaleneacetic acid (NAA), are synthetic auxins that mimic the action of the natural plant hormone indole-3-acetic acid (IAA). pressbooks.pubwikipedia.org Auxins are crucial for various aspects of plant growth and development, including cell elongation, cell division, and the formation of roots. nih.govlibretexts.org Synthetic auxins like NAA are widely used in agriculture and horticulture to promote rooting, control fruit development, and as herbicides at higher concentrations. libretexts.orgunl.edu

The auxin-like activity of these compounds stems from their structural resemblance to IAA, which allows them to be recognized by the plant's auxin signaling machinery. pressbooks.pub This mimicry leads to a range of physiological responses similar to those induced by high concentrations of endogenous auxin. pressbooks.pub The core of this signaling pathway involves the TRANSPORT INHIBITOR RESISTANT1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins, which are auxin co-receptors. nih.govmdpi.com When an auxin or its mimic binds to the TIR1/AFB proteins, it promotes the degradation of Aux/IAA transcriptional repressors, thereby activating the expression of auxin-responsive genes. nih.govmdpi.com

While both NAA and NAAm exhibit auxin activity, they can elicit different responses in plants. For instance, in studies comparing the two, NAA has been shown to be more potent in causing growth curvatures in certain plant assays. uchicago.edu In some cases, NAAm stimulated root growth where NAA was ineffective. uchicago.edu These differences suggest that while both mimic auxin, the specifics of their interaction with the plant's physiological and molecular machinery may vary.

Molecular Recognition and Binding Hypotheses for Auxin-Like Compounds

The molecular basis for the action of auxin and its mimics lies in their ability to bind to specific receptor proteins. The primary auxin receptors are the F-box proteins of the TIR1/AFB family, which are components of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. nih.govmdpi.com The binding of an auxin molecule to the TIR1/AFB protein acts as a "molecular glue," stabilizing the interaction between the receptor and an Aux/IAA repressor protein. nih.govmdpi.com This enhanced interaction targets the Aux/IAA protein for degradation by the 26S proteasome, which in turn releases Auxin Response Factors (ARFs) to regulate gene expression. mdpi.comnih.gov

The crystal structure of the TIR1 protein in complex with auxin and an Aux/IAA peptide has revealed a binding pocket that can accommodate various auxin-like compounds. nih.gov The binding pocket has a promiscuous character, allowing it to interact with different molecules that share key structural features with auxin. nih.gov The size and structure of the side chain of a molecule can determine whether it acts as an auxin agonist (promoter) or antagonist (inhibitor). nih.gov

Another protein implicated in auxin binding is the Auxin Binding Protein 1 (ABP1), though its role as a receptor is still debated. nih.gov Molecular dynamics simulations have suggested that the binding of an auxin molecule like NAA can stabilize the conformation of ABP1. nih.gov

The differential effects observed between various synthetic auxins, such as NAA and 2,4-Dichlorophenoxyacetic acid (2,4-D), suggest that they may activate different signaling pathways or have varying affinities for different receptors. nih.gov For example, NAA is more effective at stimulating cell elongation, while 2,4-D primarily promotes cell division. nih.gov This hints at a complexity in auxin perception and signaling that allows for nuanced responses to different auxin-like molecules.

Cellular and Physiological Responses Induced by Analogous Structures in Plants

Naphthalene-based compounds like NAA induce a wide array of cellular and physiological responses in plants, characteristic of auxins. These responses are fundamental to plant development and morphology.

Cell Division and Elongation: Auxins are primary regulators of cell growth, influencing both cell division and elongation. nih.govunl.edu Studies have shown that NAA stimulates cell elongation at concentrations much lower than those required to promote cell division. nih.gov This differential sensitivity suggests that these two processes may be controlled by separate signaling pathways or receptors with different affinities for NAA. nih.gov For instance, in maize roots, NAA was found to be a more potent inhibitor of root elongation and a stronger promoter of root swelling compared to the ethylene (B1197577) precursor ACC. icm.edu.pl

Organ Development: The development of plant organs, particularly roots, is heavily influenced by auxins. Synthetic auxins like NAA are commonly used to induce the formation of adventitious roots from cuttings. libretexts.org They also play a role in lateral root development and can inhibit the growth of the primary root at high concentrations. nih.gov Furthermore, auxins are involved in the differentiation of vascular tissues, such as the phloem and xylem. jmbfs.org

| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molar Mass |

| alpha-Chloro-1-naphthaleneacetamide | 2-Chloro-2-(naphthalen-1-yl)acetamide | Not available | C12H10ClNO | 219.67 g/mol |

| 1-Naphthaleneacetamide | 2-(Naphthalen-1-yl)acetamide | 86-86-2 | C12H11NO | 185.22 g/mol |

| 1-Naphthaleneacetic acid | 2-(Naphthalen-1-yl)acetic acid | 86-87-3 | C12H10O2 | 186.21 g/mol |

| Indole-3-acetic acid | 2-(1H-Indol-3-yl)acetic acid | 87-51-4 | C10H9NO2 | 175.18 g/mol |

| 2,4-Dichlorophenoxyacetic acid | 2-(2,4-Dichlorophenoxy)acetic acid | 94-75-7 | C8H6Cl2O3 | 221.04 g/mol |

Theoretical Postulations Regarding the Influence of Alpha-Chlorination on Biological Activity

Steric and Electronic Effects of the Alpha-Chlorine Moiety on Molecular Interactions

The introduction of a chlorine atom at the alpha position of 1-naphthaleneacetamide is expected to significantly alter its molecular properties, which in turn could influence its biological activity. These changes can be categorized into steric and electronic effects.

Steric Effects: The chlorine atom is larger than a hydrogen atom. Its presence on the alpha-carbon will increase the steric bulk around the acetamide (B32628) side chain. This increased size can influence how the molecule fits into the binding pocket of a receptor protein. nih.gov Depending on the topology of the binding site, this could either enhance or hinder the binding affinity. If the binding pocket is accommodating, the increased van der Waals interactions could lead to a tighter fit. Conversely, if the pocket is constrained, the chlorine atom could cause steric clashes, weakening the interaction. Studies on other chlorinated molecules have shown that the presence of chlorine can control the geometry and motion of the ligand within a binding pocket. nih.gov

Electronic Effects: Chlorine is a highly electronegative atom. Its presence will induce an electron-withdrawing effect (a negative inductive effect) on the alpha-carbon. This can alter the electron distribution across the entire molecule, including the naphthalene (B1677914) ring and the amide group. Such changes in the electronic landscape of the molecule can affect its ability to form key interactions, such as hydrogen bonds and electrostatic interactions, with amino acid residues in the receptor's binding site. nih.govacs.org For instance, the partial negative charge on the chlorine atom could potentially participate in halogen bonding, a type of non-covalent interaction that has been shown to be important in ligand-protein binding. researchgate.net

Predicted Alterations in Biomolecular Binding Affinity and Specificity

The steric and electronic modifications brought about by alpha-chlorination are predicted to alter the biomolecular binding affinity and specificity of this compound compared to its non-chlorinated counterpart.

However, the opposite effect is also possible. If the steric hindrance caused by the chlorine atom is significant and outweighs any favorable electronic contributions, a decrease in binding affinity could be observed. The precise outcome will depend on the specific architecture of the binding site of the target protein.

Predicted Alterations in Binding Specificity: The altered shape and electronic profile of this compound could also lead to changes in its binding specificity. It might interact with a different subset of auxin receptors or other proteins compared to 1-naphthaleneacetamide. This could result in a different profile of physiological responses in plants. For example, it might show a greater preference for receptors involved in cell division over those involved in cell elongation, or vice versa. The ability of a molecule to selectively regulate plant development through differential interaction with auxin signaling components has been demonstrated with other auxin-like compounds. plantae.org

Design of In Vitro and In Planta Assays for Characterizing Potential Biological Effects

The initial characterization of a novel compound with suspected plant growth-regulating properties involves a tiered approach using both in vitro (in glass) and in planta (in the plant) assays. A bioassay is a scientific method that uses a living organism or its parts to determine the biological activity of a substance. koreascience.kr This strategy allows for the systematic evaluation of the compound's effects, from the cellular level to the whole organism, providing insights into its mode of action and potential applications. The ideal bioassay should be specific, sensitive, and reproducible. koreascience.kr

For a compound like this compound, the primary hypothesis is that it may exhibit auxin-like activity, due to its structural similarity to 1-naphthaleneacetamide, a known synthetic auxin. wikipedia.orgchemicalbook.com Auxins are a class of plant hormones that regulate numerous aspects of plant development, including cell division, elongation, and differentiation, as well as root initiation and apical dominance. phytotechlab.comsigmaaldrich.com Therefore, assays would be specifically designed to quantify these auxin-associated responses.

Cell-based, or in vitro, assays are indispensable for dissecting the direct effects of a compound on cellular processes, independent of the complex interactions within a whole plant. These assays typically utilize plant cell cultures, which can be grown as a disorganized mass of cells (callus) or as a suspension of single cells and small cell aggregates in a liquid medium. nih.gov

A key principle in plant tissue culture is the manipulation of the ratio of plant growth regulators, primarily auxins and cytokinins, to direct cell development. youtube.com A high auxin-to-cytokinin ratio generally promotes root formation and callus proliferation, whereas a low ratio favors shoot development. nih.gov

To test this compound, callus cultures would be initiated from explants (small pieces of plant tissue) of a model species like tobacco (Nicotiana tabacum) or Arabidopsis (Arabidopsis thaliana). These cultures would be grown on a nutrient medium, such as Murashige and Skoog (MS) medium, supplemented with various concentrations of the test compound.

Key parameters to be measured would include:

Callus Growth Induction: The ability of the compound to stimulate the formation of callus from the initial explant.

Proliferative Response: The increase in fresh and dry weight of the callus over a set culture period.

Morphogenic Potential: The induction of organized structures, such as roots (rhizogenesis) or shoots (caulogenesis), from the callus. This is often assessed by varying the concentration of this compound in combination with a standard cytokinin like Benzylaminopurine (BAP). nih.gov

The results from these assays would be compared against a negative control (no added growth regulators) and a positive control using a well-characterized auxin, such as 1-Naphthaleneacetic acid (NAA) or Indole-3-butyric acid (IBA). nih.gov This comparison is crucial for determining the relative potency and specific effects of the test compound.

Table 1: Illustrative Data on the Proliferative Response of Tobacco Callus to this compound This table presents hypothetical data to demonstrate the expected outcome of a cell-based assay.

| Treatment | Concentration (mg/L) | Mean Increase in Fresh Weight (g) after 4 Weeks | Morphological Observation |

|---|---|---|---|

| Control (No PGR) | 0 | 0.15 ± 0.05 | Minimal growth, browning of explant |

| This compound | 0.1 | 1.20 ± 0.21 | Friable, light-colored callus |

| 1.0 | 2.55 ± 0.34 | Vigorous, friable callus growth | |

| 5.0 | 1.80 ± 0.29 | Dense callus, some browning | |

| 10.0 | 0.95 ± 0.18 | Reduced growth, necrotic patches | |

| 1-Naphthaleneacetic acid (NAA) | 1.0 | 2.70 ± 0.31 | Vigorous, friable callus growth |

For a potential auxin, several classic bioassays are particularly informative:

Adventitious Rooting Assay: This is a hallmark test for auxin activity. Cuttings from a species like mung bean (Vigna radiata) or a woody ornamental are treated with the test compound. The number and length of adventitious roots that form at the base of the cutting are quantified after a period of incubation. sigmaaldrich.com This assay provides direct, easily measurable evidence of auxin-like rooting promotion. youtube.com

Seed Germination and Seedling Growth Assay: Seeds of a model plant like lettuce (Lactuca sativa) or cress (Lepidium sativum) are germinated in petri dishes on filter paper moistened with different concentrations of the test compound. The germination percentage, as well as the subsequent growth of the primary root (radicle) and shoot (hypocotyl), are measured. Auxins can be inhibitory to root elongation at higher concentrations, providing a characteristic dose-response curve. researchgate.net

Apical Dominance Assay: In many plants, the main, central stem grows more strongly than the lateral stems. This phenomenon, controlled by auxin produced in the apical bud, is called apical dominance. In this assay, the apical bud of a plant like a pea (Pisum sativum) is excised, which would normally allow lateral buds to grow out. The application of an auxin-containing substance to the cut surface can inhibit this lateral bud growth, thus maintaining apical dominance. The degree of inhibition by this compound would be a measure of its auxin activity.

Table 2: Hypothetical Results of an Adventitious Rooting Assay on Mung Bean Cuttings This table presents hypothetical data to illustrate the potential rooting-promoter activity of this compound.

| Treatment | Concentration (mg/L) | Average Number of Roots per Cutting after 10 Days | Average Root Length (mm) |

|---|---|---|---|

| Control (Water) | 0 | 3 ± 1 | 5 ± 2 |

| This compound | 1.0 | 15 ± 4 | 12 ± 3 |

| 10.0 | 28 ± 6 | 18 ± 5 | |

| 50.0 | 35 ± 7 | 15 ± 4 | |

| 100.0 | 12 ± 5 | 8 ± 3 | |

| Indole-3-butyric acid (IBA) | 50.0 | 38 ± 6 | 20 ± 5 |

Through this structured progression of in vitro and in planta assays, a detailed profile of the biological activity of this compound can be systematically constructed. The data gathered would confirm whether the compound possesses auxin-like properties and would characterize the effective concentration range for its various potential effects on plant growth and development.

Advanced Analytical Methodologies for Naphthaleneacetamide Research

Chromatographic Separation Techniques for Compound Isolation and Quantification

Chromatographic techniques are essential for the separation and quantification of alpha-Chloro-1-naphthaleneacetamide from various matrices. The choice of method depends on the sample complexity, the required sensitivity, and the analytical objective, whether for isolation or trace-level detection.

High-Performance Liquid Chromatography (HPLC) with Photodiode Array Detection

High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector is a robust method for the analysis of naphthalene-based compounds. For the parent compound, 1-naphthaleneacetamide (B165140), HPLC methods have been developed for its determination in various samples. A typical setup would involve a reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol. The PDA detector allows for the monitoring of the analyte's absorbance across a range of wavelengths, which aids in peak identification and purity assessment.

A simple and reliable HPLC-PDA method was developed for the simultaneous determination of several plant growth regulators, including 1-naphthaleneacetamide. chemicalbook.com This method demonstrated good linearity and precision, making it suitable for quality control and routine analysis. chemicalbook.com

Table 1: Illustrative HPLC-PDA Parameters for Analysis of Naphthalene-Based Compounds

| Parameter | Value |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and 50 mM ammonium acetate (B1210297) in distilled water (gradient elution) chemicalbook.com |

| Flow Rate | 1.0 mL/min |

| Detection | Photodiode Array (PDA) at 220 nm and 280 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

Note: These parameters are based on methods developed for related naphthalene (B1677914) compounds and would require optimization for this compound.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. For GC analysis of a polar compound like this compound, derivatization might be necessary to improve its thermal stability and chromatographic behavior. However, for general screening of chlorinated naphthalenes, GC coupled with a mass spectrometer (GC-MS) is a standard and highly effective method. chemicalbook.com

In GC-MS analysis of chlorinated naphthalenes, the separation is typically achieved on a capillary column with a non-polar or semi-polar stationary phase. The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the fragmented ions. The molar response in electron impact ionization for chlorinated naphthalenes increases with the degree of chlorination, a factor to consider in quantification. chemicalbook.com

Table 2: General GC-MS Conditions for Chlorinated Naphthalene Analysis

| Parameter | Value |

| GC Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) or similar |

| Injector Temperature | 280 °C |

| Oven Program | Initial temperature 100 °C, ramp to 300 °C at 10 °C/min |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Ion Trap |

| Scan Range | m/z 50-500 |

Note: These are general conditions and would need to be optimized for the specific analysis of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis and Structural Elucidation

For highly sensitive and selective detection of this compound, especially at trace levels in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique combines the separation power of HPLC with the high specificity and sensitivity of tandem mass spectrometry.

Methods for the parent compound, 1-naphthaleneacetamide, have been successfully developed using LC-MS/MS. guidechem.com These methods often employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which significantly enhances selectivity and lowers detection limits. chemicalbook.com For this compound, specific precursor-to-product ion transitions would need to be determined. The addition of a chlorine atom would alter the mass of the parent ion and its fragments, which would be key to its specific detection. The ionization can be achieved using electrospray ionization (ESI) in either positive or negative mode, depending on the compound's ability to gain or lose a proton. guidechem.com

Table 3: Representative LC-MS/MS Parameters for Naphthaleneacetamide Analysis

| Parameter | Value |

| LC Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase | A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid (gradient) |

| Flow Rate | 0.3 mL/min |

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode |

| Mass Spectrometer | Triple Quadrupole (QqQ) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

Note: The MRM transitions are specific to the analyte and would need to be established for this compound.

Spectroscopic Characterization Methods Beyond Basic Identification

Spectroscopic techniques are indispensable for the detailed structural elucidation of molecules like this compound, providing information beyond simple identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure determination of organic molecules. Both ¹H and ¹³C NMR would be crucial for confirming the synthesis and structure of this compound.

For the parent compound, 1-naphthaleneacetamide, ¹H NMR spectra show characteristic signals for the aromatic protons of the naphthalene ring system and the protons of the acetamide (B32628) side chain. chemicalbook.com The introduction of a chlorine atom at the alpha position of the acetamide group in this compound would significantly alter the chemical shift of the adjacent proton, providing a clear diagnostic signal. Similarly, the ¹³C NMR spectrum would show a distinct signal for the carbon atom bonded to the chlorine.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for the Acetamide Moiety

| Atom | 1-Naphthaleneacetamide (¹H) | This compound (¹H, Predicted) | 1-Naphthaleneacetamide (¹³C) | This compound (¹³C, Predicted) |

| -CH₂- | ~3.7 | ~5.5 - 6.0 | ~42 | ~60 - 65 |

| -C(O)NH₂ | ~7.0 and ~7.5 (NH₂) | Shifted NH₂ signals | ~173 | ~170 |

Note: The predicted values are estimates and would need to be confirmed by experimental data. The solvent used for NMR analysis will also influence the chemical shifts.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of 1-naphthaleneacetamide exhibits characteristic absorption bands for the N-H stretching of the primary amide, the C=O stretching of the amide carbonyl group, and the aromatic C-H and C=C stretching of the naphthalene ring. chemicalbook.com In the case of this compound, the presence of the C-Cl bond would introduce a characteristic stretching vibration in the lower frequency region of the IR spectrum (typically 600-800 cm⁻¹).

Raman spectroscopy would also be a valuable tool. While the C=O and aromatic ring vibrations are typically strong in both IR and Raman spectra, the C-Cl stretch often gives a strong and distinct signal in the Raman spectrum, which can be advantageous for its identification.

Table 5: Key IR and Raman Vibrational Frequencies (in cm⁻¹) for Naphthaleneacetamide Functional Groups

| Functional Group | IR Frequency Range (cm⁻¹) | Raman Frequency Range (cm⁻¹) |

| N-H Stretch (Amide) | 3350 - 3180 | 3350 - 3180 |

| C=O Stretch (Amide I) | 1680 - 1630 | 1680 - 1630 |

| N-H Bend (Amide II) | 1640 - 1550 | 1640 - 1550 |

| Aromatic C=C Stretch | 1600 - 1450 | 1600 - 1450 |

| C-Cl Stretch | Not present in parent | 800 - 600 (Predicted) |

Note: The exact frequencies are sensitive to the molecular environment and physical state of the sample.

Fluorescence Spectroscopy for Investigating Molecular Interactions and Quenching Mechanisms

Fluorescence spectroscopy is a highly sensitive analytical technique used to investigate the molecular environment and interactions of fluorescent compounds like α-chloro-1-naphthaleneacetamide (B1145510). Naphthalene derivatives are known for their intrinsic fluorescence, making them excellent probes for studying molecular interactions. nih.govniscpr.res.in The principle lies in monitoring the changes in fluorescence properties—such as intensity, emission wavelength, and lifetime—upon interaction with other molecules (analytes or quenchers).

Molecular Interactions: When α-chloro-1-naphthaleneacetamide binds to a target molecule, such as a protein or a metal ion, its local environment changes. This can lead to a detectable shift in its fluorescence emission spectrum (solvatochromism) or a change in fluorescence intensity. nih.gov For instance, the binding of a naphthalene-based probe to a biological macromolecule can shield the fluorophore from the solvent, often resulting in an enhancement of the fluorescence signal. By titrating the fluorophore with the analyte and monitoring these changes, researchers can determine binding constants and stoichiometry, providing quantitative insights into the interaction. mdpi.com

Quenching Mechanisms: Fluorescence quenching is the process by which the fluorescence intensity of a substance is decreased by a variety of molecular interactions with another chemical substance, known as a quencher. researchgate.net This phenomenon is pivotal for developing sensor applications and understanding reaction dynamics. Quenching can occur through two primary mechanisms:

Dynamic (Collisional) Quenching: This occurs when the excited-state fluorophore collides with a quencher molecule, resulting in non-radiative de-excitation. acs.org This process is diffusion-controlled, and its efficiency typically increases with temperature as molecular collisions become more frequent. nih.gov

Static Quenching: This involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. acs.org In this case, the quencher effectively reduces the concentration of the fluorophore available for excitation. The efficiency of static quenching usually decreases with increasing temperature due to the dissociation of the complex. fiveable.me

The Stern-Volmer equation is a critical tool for analyzing quenching data and distinguishing between these mechanisms. fiveable.meedinst.com The equation relates the decrease in fluorescence intensity to the concentration of the quencher:

I0 / I = 1 + KSV[Q]

Where:

I0 is the fluorescence intensity in the absence of the quencher.

I is the fluorescence intensity in the presence of the quencher [Q].

KSV is the Stern-Volmer quenching constant.

Table 1: Hypothetical Stern-Volmer Analysis Data for α-Chloro-1-naphthaleneacetamide

| Quencher Conc. (M) | Fluorescence Intensity (a.u.) | I₀/I |

| 0.00 | 850 | 1.00 |

| 0.01 | 654 | 1.30 |

| 0.02 | 531 | 1.60 |

| 0.03 | 448 | 1.90 |

| 0.04 | 386 | 2.20 |

| 0.05 | 340 | 2.50 |

Sample Preparation and Extraction Protocols for Diverse Research Matrices

The accurate quantitative analysis of α-chloro-1-naphthaleneacetamide from complex matrices like soil, water, or biological tissues requires meticulous sample preparation and extraction. The primary goals are to isolate the analyte from interfering matrix components, concentrate it to detectable levels, and ensure its compatibility with the analytical instrument. drawellanalytical.com Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). drawellanalytical.comorganomation.com

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous solution and an organic solvent. organomation.com For α-chloro-1-naphthaleneacetamide, which is a relatively nonpolar compound, a typical LLE protocol might involve:

Homogenizing the sample (e.g., soil, plant tissue) in an aqueous buffer.

Adjusting the pH to ensure the analyte is in a neutral, non-ionized state, maximizing its partitioning into the organic phase.

Extracting the aqueous solution with a water-immiscible organic solvent like dichloromethane (B109758) or ethyl acetate. wvu.edu

Separating the organic layer, which now contains the analyte.

Evaporating the solvent to concentrate the extract and redissolving the residue in a solvent suitable for chromatographic analysis. organomation.com

Solid-Phase Extraction (SPE): SPE is a more modern and often more efficient technique that uses a solid sorbent packed in a cartridge to selectively adsorb the analyte from a liquid sample. researchgate.net For a compound like α-chloro-1-naphthaleneacetamide, a reversed-phase SPE sorbent (e.g., C18) is typically used. phenomenex.com The general steps are:

Conditioning: The sorbent is washed with a solvent like methanol, followed by water or a buffer to prepare it for sample loading. phenomenex.com

Loading: The sample, often a liquid extract or filtered water, is passed through the cartridge. The analyte adsorbs to the sorbent via hydrophobic interactions.

Washing: The cartridge is washed with a weak solvent (e.g., water/methanol mixture) to remove polar, interfering compounds while the analyte remains bound.

Elution: A strong, nonpolar organic solvent (e.g., acetonitrile or methanol) is used to desorb the analyte from the sorbent, collecting it in a clean vial. phenomenex.com The resulting eluate is then typically evaporated and reconstituted for analysis. eurl-pesticides.eu

A validation report for the related compound 1-naphthaleneacetamide (NAAm) in tomato and zucchini provides a concrete example of an extraction procedure using acetone (B3395972) followed by partitioning with dichloromethane/petroleum ether or using the QuEChERS method with acetonitrile. eurl-pesticides.eu

Table 2: Example Sample Preparation Protocols

| Matrix | Extraction Method | Key Steps |

| Water | Solid-Phase Extraction (SPE) | 1. Acidify water sample. 2. Condition C18 SPE cartridge. 3. Load sample onto cartridge. 4. Wash with water to remove salts. 5. Elute with acetonitrile. 6. Evaporate and reconstitute. |

| Soil | Pressurized Liquid Extraction (PLE) / LLE | 1. Mix soil with diatomaceous earth. 2. Extract with acetone/dichloromethane using PLE. 3. Concentrate the extract. 4. Perform LLE cleanup with hexane. 5. Evaporate and reconstitute. |

| Plant Tissue | QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) | 1. Homogenize sample with water and acetonitrile. eurl-pesticides.eu 2. Add extraction salts (e.g., MgSO₄, NaOAc) and shake. eurl-pesticides.eu 3. Centrifuge to separate layers. 4. Take an aliquot of the acetonitrile (upper) layer. 5. Perform dispersive SPE (dSPE) cleanup with PSA and MgSO₄. eurl-pesticides.eu 6. Centrifuge, evaporate, and reconstitute. |

| Biological Fluid (e.g., Plasma) | Protein Precipitation followed by LLE | 1. Add cold acetonitrile to plasma to precipitate proteins. 2. Centrifuge and collect the supernatant. 3. Perform LLE on the supernatant using ethyl acetate. 4. Evaporate organic layer and reconstitute in mobile phase. |

Method Validation and Performance Parameters for Quantitative Analysis in Research Settings

For research findings to be considered reliable and reproducible, the analytical method used for the quantification of α-chloro-1-naphthaleneacetamide must be rigorously validated. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. mdpi.com Key performance parameters are assessed according to established guidelines.

Key Performance Parameters:

Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is often demonstrated by analyzing blank matrix samples and spiked samples to ensure no interfering peaks are present at the analyte's retention time.

Linearity and Range: Linearity is the ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear. A calibration curve is generated, and the correlation coefficient (r²) should ideally be >0.99. mdpi.com

Accuracy: The closeness of the test results obtained by the method to the true value. It is typically assessed by performing recovery studies on samples spiked with known amounts of the analyte at different concentration levels. eurl-pesticides.eu

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. mdpi.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., mobile phase pH, column temperature, flow rate). oup.com This provides an indication of its reliability during normal usage. oup.com

Matrix Effect: The effect of co-eluting, interfering substances on the ionization of the target analyte in mass spectrometry-based methods. It is assessed by comparing the response of the analyte in a post-extraction spiked sample to that of a pure standard solution.

Table 3: Typical Performance and Validation Parameters for a Quantitative LC-MS/MS Method

| Parameter | Typical Acceptance Criteria | Example Finding for a Naphthaleneacetamide Analog |

| Linearity (r²) | > 0.99 | 0.9991 |

| Range | Defined by application | 0.5 - 200 ng/mL |

| Accuracy (Recovery) | 80 - 120% | 95.2 - 104.5% at three levels |

| Precision (RSD) | Repeatability: < 15% Intermediate Precision: < 20% | Intra-day RSD: 4.8% Inter-day RSD: 7.2% |

| LOD | Signal-to-Noise > 3 | 0.1 ng/mL |

| LOQ | Signal-to-Noise > 10 | 0.5 ng/mL |

| Selectivity | No significant interference at analyte retention time in blank matrix | No interferences observed in blank tomato matrix |

| Matrix Effect | 80 - 120% | 91% (ion suppression observed but compensated by internal standard) |

| Robustness | RSD < 15% for varied conditions | System suitability parameters met with ±2°C in column temp and ±0.1 pH unit change in mobile phase |

Theoretical and Computational Chemistry in Naphthaleneacetamide Research

Molecular Modeling and Docking Studies of Ligand-Biomolecule Interactions

Molecular modeling and docking are powerful computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are crucial for understanding how a ligand, such as a naphthaleneacetamide derivative, might interact with a biological target, like a protein or DNA.

In a study analogous to how alpha-chloro-1-naphthaleneacetamide might interact with biological macromolecules, the binding of a related compound, 1-naphthaleneacetic acid (NAA), with calf thymus DNA (ctDNA) was investigated. Molecular docking simulations were employed to elucidate the binding mode and energy. The results indicated that NAA preferentially binds to the groove region of DNA that is rich in guanine-cytosine (G-C) bases. The primary mode of interaction was found to be intercalation, where the naphthalene (B1677914) ring of NAA inserts itself between the base pairs of the DNA. nih.gov The binding was driven mainly by hydrophobic interactions.

The lowest binding energy for the NAA-ctDNA complex, as predicted by molecular docking, was -4.44 kcal/mol, which corresponds to -18.57 kJ/mol. nih.gov This value, while slightly different from experimentally determined thermodynamic data, provides a valuable estimation of the binding affinity in a vacuum environment. nih.gov Such studies are instrumental in predicting the potential biological targets and mechanisms of action for novel compounds. For instance, understanding how the chloro- and acetamido-substituents on the naphthalene ring of this compound might alter these interactions is a key area for further computational investigation.

| Parameter | Value | Reference |

|---|---|---|

| Target Biomolecule | Calf Thymus DNA (ctDNA) | nih.gov |

| Predicted Binding Site | Groove region (G-C rich) | nih.gov |

| Primary Interaction Mode | Intercalation | nih.gov |

| Lowest Binding Energy (kcal/mol) | -4.44 | nih.gov |

| Lowest Binding Energy (kJ/mol) | -18.57 | nih.gov |

| Dominant Force | Hydrophobic interaction | nih.gov |

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its electronic structure, reactivity, and how it interacts with electromagnetic radiation. These calculations, often based on Density Functional Theory (DFT), provide detailed information about electron distribution, molecular orbitals, and the energies of different molecular states.

For the naphthalene moiety, which forms the core of this compound, quantum chemical calculations have been used to study its interactions with other molecules. For example, studies on the π-interactions between naphthalene and hydrogen chalcogenides (H₂O, H₂S, H₂Se, H₂Te) have elucidated the nature of these non-covalent bonds. rsc.org These calculations revealed the presence of H––π interactions for sulfur, selenium, and tellurium-containing molecules, and E––π interactions for water. rsc.org Such findings are critical for predicting how the naphthalene ring of this compound might engage in π-stacking or hydrogen bonding with biological receptors.

The application of quantum chemical methods, such as the ωB97x-D functional with a 6-31G(d,p) basis set, allows for the optimization of molecular geometries and the calculation of various properties. nih.gov For a molecule like this compound, these calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed 3D structure. Furthermore, these methods can be used to calculate spectroscopic properties, such as NMR chemical shifts, which can be compared with experimental data to validate the computed structure. nih.gov

| Computational Method | Application | Relevance to this compound | Reference |

|---|---|---|---|

| QTAIM-DFA | Analysis of π–interactions in naphthalene adducts | Predicting non-covalent interactions with biological targets | rsc.org |

| DFT (ωB97x-D/6-31G(d,p)) | Geometry optimization and calculation of relative energies | Determining the stable 3D structure and conformational energies | nih.gov |

| GIAO-B3LYP | Calculation of NMR chemical shifts | Validating computed structures against experimental spectroscopic data | nih.gov |

Conformational Analysis and Molecular Dynamics Simulations of this compound

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Molecular dynamics (MD) simulations provide a way to observe the time-dependent behavior of a molecular system, offering insights into its flexibility and the stability of different conformations.

MD simulations are also instrumental in understanding the influence of the environment, such as pH and the presence of ions, on molecular interactions. Studies on the affinity of chitin (B13524) and chitosan (B1678972) for collagen have shown that the stability of the molecular complexes can be highly dependent on pH. arxiv.org For this compound, MD simulations could predict how its conformation and binding affinity might change in different physiological environments.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chlorinated Naphthaleneamide Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

For chlorinated naphthalene derivatives, 3D-QSAR models have been developed to understand the relationship between their structure and biological toxicity. nih.gov These models, based on a series of polychlorinated naphthalenes (PCNs), have been used to design new derivatives with potentially lower toxicity. nih.gov The models consider various molecular descriptors, such as steric and electrostatic fields, to correlate with biological activity. Such an approach could be directly applied to a series of chlorinated naphthaleneamide analogues to optimize their desired activity while minimizing potential adverse effects.

QSAR studies on other acetamide (B32628) derivatives have also highlighted the structural features important for their biological activity. For instance, in a study of acetamido-N-benzylacetamide derivatives with anticonvulsant activity, QSAR models were developed using a large set of molecular descriptors. kg.ac.rs These models help to identify the key structural motifs responsible for the observed activity. By combining insights from QSAR studies on both chlorinated naphthalenes and other acetamide-containing compounds, robust predictive models could be constructed for novel chlorinated naphthaleneamide analogues. These models are often built using statistical methods like multiple linear regression (MLR) and are validated to ensure their predictive power. kg.ac.rs

| Compound Class | Modeling Approach | Key Findings/Applications | Reference |

|---|---|---|---|

| Polychlorinated Naphthalenes (PCNs) | 3D-QSAR | Design of derivatives with lower biological toxicity based on structure-toxicity relationships. | nih.gov |

| Acetamido-N-benzylacetamide derivatives | Multivariate QSAR using DRAGON descriptors | Elucidation of structural correlates for anticonvulsant activity. | kg.ac.rs |

| 1H-3-Indolyl derivatives | 2D-QSAR | Prediction of antioxidant activity to guide the synthesis of promising candidates. | nih.gov |

Emerging Research Avenues and Future Perspectives for Alpha Chloro 1 Naphthaleneacetamide

Exploration of Undiscovered Synthetic Applications and Catalytic Processes

The synthesis of α-Chloro-1-naphthaleneacetamide (B1145510) is not widely documented, presenting an open field for synthetic organic chemistry. Research into its preparation would likely draw upon established methods for creating related naphthalene (B1677914) derivatives. For instance, 1-chloromethylnaphthalene is a known intermediate for producing compounds like 1-naphthaleneacetamide (B165140). google.com One potential pathway could involve the chlorination of the α-carbon of 1-naphthaleneacetamide.

Another approach could be a multi-step synthesis starting from naphthalene. A known industrial process involves reacting naphthalene with formaldehyde (B43269) and hydrochloric acid to produce 1-chloromethylnaphthalene. google.com This intermediate can then be reacted with a cyanide source to form 1-naphthaleneacetonitrile, which is subsequently hydrolyzed to 1-naphthaleneacetic acid (NAA). google.comsciencemadness.org Modifying this pathway to introduce a chlorine atom at the desired position and converting the carboxyl group to a chloroacetamide group represents a significant synthetic challenge and an area ripe for exploration.

The development of novel catalytic processes will be crucial for efficient and selective synthesis. Drawing parallels from the synthesis of NAA, where catalysts like potassium bromide and various iron compounds (Fe₂O₃, FeCl₃) are used to condense naphthalene with chloroacetic acid, similar catalytic systems could be investigated for α-Chloro-1-naphthaleneacetamide. stackexchange.comechemi.com A patent for synthesizing 1-chloromethylnaphthalene highlights the use of a catalyst system comprising a quaternary ammonium (B1175870) salt and a non-cationic surfactant to improve reaction times and yields. google.com Exploring these and other catalytic systems could unlock efficient routes to α-Chloro-1-naphthaleneacetamide and its derivatives.

Table 1: Potential Catalytic Systems for Naphthalene Acyl Derivative Synthesis

| Catalyst System | Precursor Reactants | Target Intermediate/Product | Potential Advantages |

| Iron (III) Oxide & Potassium Bromide | Naphthalene, Chloroacetic Acid | 1-Naphthaleneacetic Acid | Established method, potential for yield optimization. stackexchange.comechemi.com |

| Quaternary Ammonium Salt & Surfactant | Naphthalene, Formaldehyde, HCl | 1-Chloromethylnaphthalene | Improved reaction time and yield. google.com |

| Phase Transfer Catalysts | 1-Naphthylacetonitrile | 1-Naphthaleneacetic Acid | Facilitates hydrolysis step under milder conditions. |

| Photocatalysis | 1-Methylnaphthalene | 1-Chloromethylnaphthalene | Avoids high temperatures, potential for selectivity. google.com |

This table is generated based on synthetic methods for related compounds and represents hypothetical applications for α-Chloro-1-naphthaleneacetamide synthesis.

In-depth Elucidation of Molecular Interaction Mechanisms within Biological Systems

Research on the related compound 1-naphthaleneacetic acid (NAA) has shown that it interacts with calf thymus DNA primarily through an intercalation mode, binding within the small grooves of the DNA structure, particularly near C-G base pairs. nih.gov This interaction is driven by hydrophobic forces. nih.gov A crucial research avenue would be to determine if α-Chloro-1-naphthaleneacetamide interacts with DNA in a similar manner and how the electronegative chlorine atom influences the binding constant and specificity. Such studies often employ multi-spectroscopic techniques and molecular simulations. nih.gov Furthermore, in vitro studies have indicated that the parent compound, NAAm, can induce genotoxic effects in human peripheral blood lymphocytes at certain concentrations. ebi.ac.uk Investigating the cytotoxic and genotoxic potential of the chloro-derivative would be essential to understanding its complete biological profile.

Table 2: Comparative Molecular Interaction Properties (Hypothetical)

| Compound | Known/Hypothesized Biological Target | Primary Interaction Force | Binding Mode |

| 1-Naphthaleneacetic Acid (NAA) | Calf Thymus DNA nih.gov | Hydrophobic Interaction nih.gov | Intercalation nih.gov |

| 1-Naphthaleneacetamide (NAAm) | Auxin Receptors, DNA ebi.ac.uk | Hydrophobic, Hydrogen Bonding | To be fully elucidated |

| α-Chloro-1-naphthaleneacetamide | Auxin Receptors, DNA | Hydrophobic, Halogen Bonding | To be determined |

This table presents known data for NAA and NAAm and projects potential research areas for α-Chloro-1-naphthaleneacetamide.

Development of Novel Analytical Probes and Certified Reference Standards

The advancement of research into any chemical compound necessitates the development of reliable analytical methods for its detection and quantification. Currently, there are no specific certified reference materials (CRMs) for α-Chloro-1-naphthaleneacetamide. However, CRMs for the parent compound, 1-naphthaleneacetamide, are commercially available. sigmaaldrich.comsigmaaldrich.com These standards, such as TraceCERT® and PESTANAL®, are produced under ISO 17034 and ISO/IEC 17025 guidelines and are used as calibrants for analytical techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC). sigmaaldrich.comsigmaaldrich.com

A key future perspective is the synthesis and certification of high-purity α-Chloro-1-naphthaleneacetamide to serve as a CRM. This would be indispensable for:

Metabolism Studies: Tracking the compound and its metabolites in biological systems.

Environmental Monitoring: Detecting potential residues in soil, water, or agricultural products.

Quality Control: Ensuring the purity and concentration of the compound in research and potential future commercial applications.

Analytical methods developed for NAAm and NAA, which often use liquid chromatography-tandem mass spectrometry (LC-MS/MS) for residue analysis in fruits and vegetables, would serve as a starting point for developing specific methods for the chloro-derivative. ebi.ac.ukmhlw.go.jp The chlorine atom could potentially be leveraged as a unique marker for detection, possibly enhancing the sensitivity or selectivity of certain analytical techniques.

Table 3: Characteristics of Existing and Proposed Reference Materials

| Compound Name | Standard Type | Intended Use | Analytical Techniques |

| 1-Naphthylacetamide sigmaaldrich.comsigmaaldrich.com | Certified Reference Material (CRM) | Calibrant for Chromatography | HPLC, GC, LC-MS/MS |

| 1-Naphthaleneacetic acid sigmaaldrich.com | Analytical Standard (PESTANAL®) | Plant Tissue Culture, Agriculture Research | HPLC |

| α-Chloro-1-naphthaleneacetamide | Proposed CRM | Research, Method Development, QC | To be developed (likely HPLC, GC, LC-MS/MS) |

Integration into Interdisciplinary Research Areas, such as Chemical Biology or Materials Science

The unique structure of α-Chloro-1-naphthaleneacetamide positions it as a candidate for exploration in diverse interdisciplinary fields.

In chemical biology , this compound could be developed into a molecular probe. The naphthalene moiety provides a fluorescent scaffold, while the reactive chloroacetamide group could potentially be used to covalently label proteins. If it retains affinity for auxin-binding proteins, it could be used to identify and characterize these receptors in various plant species. The chlorine atom could also serve as a heavy-atom label for X-ray crystallography studies of protein-ligand complexes, helping to elucidate precise binding orientations. The study of interactions between such synthetic molecules and biological macromolecules like DNA is a cornerstone of chemical biology. nih.gov

In materials science , the incorporation of naphthalene-based molecules into polymers can impart desirable optical and electronic properties. The potential for α-Chloro-1-naphthaleneacetamide to be polymerized or grafted onto material surfaces opens up possibilities for creating novel functional materials. The specific properties endowed by the chloroacetamide group could influence surface adhesion, hydrophobicity, or biocompatibility, leading to applications in sensors, specialized coatings, or biocompatible materials. While speculative, the diverse biological activities noted for the broader class of naphthaleneacetamides, including antimicrobial properties, could inspire the design of new materials with inherent bioactivity. ontosight.ai

Pursuit of Sustainable Synthesis and Green Chemistry Principles for Naphthaleneamide Production

Future synthesis of α-Chloro-1-naphthaleneacetamide and other naphthaleneamides must align with the principles of green chemistry to minimize environmental impact. epa.govfatfinger.io This involves a holistic approach to chemical process design, from starting materials to final products. epa.govnih.govmsu.edu

The 12 Principles of Green Chemistry provide a framework for this pursuit:

Prevention: Designing syntheses to prevent waste is preferable to treating waste after it is created. epa.gov

Atom Economy: Synthetic methods should maximize the incorporation of all materials used in the process into the final product. nih.gov

Less Hazardous Chemical Syntheses: Methods should use and generate substances with minimal toxicity. epa.gov

Designing Safer Chemicals: Chemical products should be designed to be effective while minimizing their toxicity. nih.gov

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous. epa.gov

Design for Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible to reduce energy requirements. msu.edu

Use of Renewable Feedstocks: Utilizing renewable raw materials instead of depleting ones is a key goal. epa.gov

Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be avoided as it generates waste. nih.gov

Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled. nih.gov

Design for Degradation: Chemical products should be designed to break down into harmless substances after use. msu.edu

Real-time analysis for Pollution Prevention: In-process monitoring can help prevent the formation of hazardous byproducts. nih.gov

Inherently Safer Chemistry for Accident Prevention: Substances should be chosen to minimize the potential for accidents like explosions or fires. msu.edu

For naphthaleneamide production, this would mean moving away from syntheses that require high temperatures, long reaction times, and hazardous solvents. google.comstackexchange.com Future research should focus on developing catalytic routes that operate under mild conditions, potentially using microwave-assisted synthesis to reduce reaction times and energy consumption. rsc.org Exploring bio-catalysis or using renewable feedstocks derived from biomass as starting materials could represent a paradigm shift in producing these valuable chemical scaffolds sustainably.

Q & A

Basic Research Questions

Q. How can synthesis protocols for alpha-Chloro-1-naphthaleneacetamide be optimized to improve yield and purity?

- Methodological Answer : Synthesis optimization should focus on precursor selection (e.g., 6-Chloronaphthalen-1-amine as a starting material), reaction conditions (temperature, solvent polarity), and purification techniques. For instance, substituting chloroacetic acid with activated derivatives (e.g., acyl chlorides) in the presence of a base like sodium hydroxide under reflux can enhance reaction efficiency. Post-synthesis, column chromatography or recrystallization in ethanol-water mixtures can improve purity. Reproducibility requires documenting detailed protocols, including molar ratios and reaction times, as per guidelines for experimental reproducibility .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the acetamide group and chloro-substitution pattern on the naphthalene ring.

- High-Performance Liquid Chromatography (HPLC) : Quantify purity using reverse-phase columns with UV detection at 254 nm.

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or electron ionization (EI-MS) to verify molecular weight (e.g., molecular ion peak at m/z 205.6 for CHClNO).

Cross-referencing with spectral databases (e.g., PubChem) ensures accuracy .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability studies should include accelerated degradation tests under varying temperatures (4°C, 25°C, 40°C), humidity (0–90% RH), and light exposure. Use HPLC to monitor degradation products (e.g., hydrolysis of the acetamide group to carboxylic acid). Store in amber vials at –20°C under inert gas (N) to minimize photodegradation and oxidation .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the mechanistic role of this compound in biological systems?

- Methodological Answer :

- In vitro assays : Use dose-response studies (1–100 µM) to assess enzyme inhibition (e.g., acetylcholinesterase) or receptor binding. Include positive/negative controls (e.g., naphthalene analogs without chloro or acetamide groups).

- Molecular docking : Compare binding affinities of this compound with structurally related compounds (e.g., 6-Chloronaphthalen-1-ol) using software like AutoDock Vina.

- Isotopic labeling : -labeling of the acetamide group can track metabolic pathways in cell cultures .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Meta-analysis : Aggregate data from multiple studies, adjusting for variables like solvent type (DMSO vs. ethanol) or cell line specificity.

- Standardized protocols : Adopt OECD guidelines for cytotoxicity assays (e.g., MTT assay) to minimize inter-lab variability.

- Error analysis : Apply statistical tests (e.g., ANOVA, t-tests) to identify outliers and validate reproducibility .

Q. How can computational methods complement experimental studies of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.

- QSAR modeling : Correlate substituent effects (e.g., chloro position) with bioactivity using datasets from structural analogs (Table 1).

- Molecular dynamics : Simulate interactions with lipid bilayers to assess membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.